![molecular formula C20H26ClN3O2 B5648177 4-(2-chlorophenoxy)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidine](/img/structure/B5648177.png)
4-(2-chlorophenoxy)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chlorophenoxy)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidine, commonly known as CICP, is a chemical compound that has been widely studied for its potential use in scientific research.
Mécanisme D'action
CICP acts as a modulator of ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) channel and the acid-sensing ion channel 3 (ASIC3). By modulating the activity of these channels, CICP is able to affect various physiological processes, including pain sensation, blood pressure regulation, and cancer cell growth.
Biochemical and Physiological Effects:
CICP has been shown to have various biochemical and physiological effects, depending on the specific ion channel being modulated. In the case of TRPV1, CICP has been shown to inhibit the channel's activity, which can lead to a reduction in pain sensation. In the case of ASIC3, CICP has been shown to activate the channel, which can lead to vasodilation and a reduction in blood pressure. In cancer cells, CICP has been shown to inhibit cell growth and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CICP in lab experiments is its specificity for certain ion channels, which allows for targeted modulation of specific physiological processes. However, one limitation of using CICP is its relatively low potency, which may require higher concentrations to achieve desired effects.
Orientations Futures
There are several future directions for research on CICP, including the development of more potent analogs, the investigation of its potential use in the treatment of neurological disorders and cardiovascular disease, and the exploration of its mechanisms of action in cancer cells. Additionally, further research is needed to fully understand the advantages and limitations of using CICP in lab experiments, as well as its potential for clinical use.
Méthodes De Synthèse
CICP can be synthesized through a multistep process that involves the reaction of 2-chlorophenol with 2-bromo-1-(2-isopropyl-1H-imidazol-1-yl)propan-1-one, followed by the reaction of the resulting intermediate with piperidine in the presence of sodium hydride. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
CICP has been studied for its potential use in various scientific research applications, including neuroscience, cardiovascular research, and cancer research. In neuroscience, CICP has been shown to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and chronic pain. In cardiovascular research, CICP has been studied for its potential use as a vasodilator and antiarrhythmic agent. In cancer research, CICP has been shown to inhibit the growth of certain types of cancer cells, which may have implications for the development of new cancer treatments.
Propriétés
IUPAC Name |
1-[4-(2-chlorophenoxy)piperidin-1-yl]-2-(2-propan-2-ylimidazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2/c1-14(2)19-22-10-13-24(19)15(3)20(25)23-11-8-16(9-12-23)26-18-7-5-4-6-17(18)21/h4-7,10,13-16H,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMVMERKHQVSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C(C)C(=O)N2CCC(CC2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenoxy)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5648099.png)
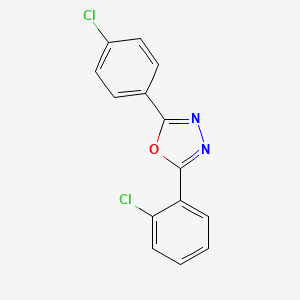
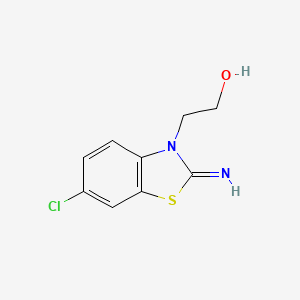

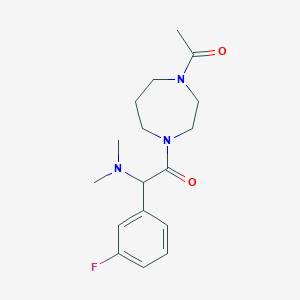
![2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5648156.png)

![4-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}thiomorpholine 1,1-dioxide](/img/structure/B5648161.png)
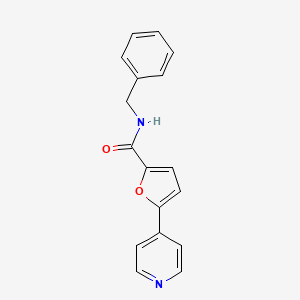
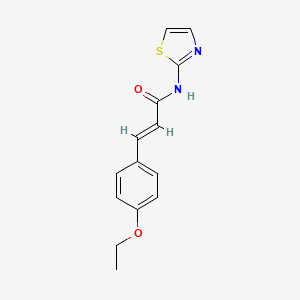
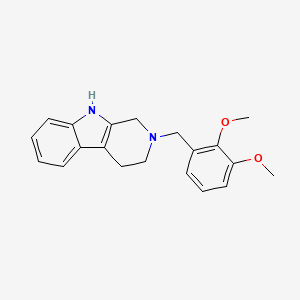
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5648187.png)

![3-[(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5648192.png)